molecular formula C21H19N3O2 B11299847 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone

Cat. No.: B11299847
M. Wt: 345.4 g/mol
InChI Key: HEXZZBLWVBHGFC-UHFFFAOYSA-N
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Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone is a complex organic compound that features a unique combination of benzimidazole, piperidine, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring, and finally, the attachment of the benzofuran moiety. The reaction conditions often involve the use of polar solvents, acidic or basic catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents is also critical to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(1-benzofuran-2-yl)methanone

InChI

InChI=1S/C21H19N3O2/c25-21(19-13-15-5-1-4-8-18(15)26-19)24-11-9-14(10-12-24)20-22-16-6-2-3-7-17(16)23-20/h1-8,13-14H,9-12H2,(H,22,23)

InChI Key

HEXZZBLWVBHGFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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